Bis(4-biphenylyl)amine

Hole Transport Material OLED Charge Mobility

Bis(4-biphenylyl)amine (BPA) delivers 2.05× higher hole mobility (4.3×10⁻⁴ vs 2.1×10⁻⁴ cm²/V·s) than NPB, enabling 18% lower OLED power consumption at 1000 cd/m². Its 185°C Tg ensures amorphous film stability, outperforming NPB (95°C) and TPD (150°C). In perovskite solar cells, BPA-based HTLs achieve >22% PCE—a 23.4% improvement over Spiro-OMeTAD—with thermal stability to 150°C. As a versatile triarylamine building block, its two reactive NH sites enable modular synthesis via Suzuki-Miyaura cross-coupling at 95% yield. Procure >98% purity for reproducible device fabrication and minimal batch-to-batch variability.

Molecular Formula C24H19N
Molecular Weight 321.4 g/mol
CAS No. 102113-98-4
Cat. No. B020451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-biphenylyl)amine
CAS102113-98-4
Molecular FormulaC24H19N
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C24H19N/c1-3-7-19(8-4-1)21-11-15-23(16-12-21)25-24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18,25H
InChIKeyJAUCIDPGGHZXRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(4-biphenylyl)amine (CAS 102113-98-4): Procurement-Grade Intermediate for OLED and Optoelectronic R&D


Bis(4-biphenylyl)amine (BPA), CAS 102113-98-4, is a symmetrical triarylamine derivative with molecular formula C24H19N and molecular weight 321.42 g/mol [1]. The compound features two 4-biphenylyl groups linked through a central secondary amine, creating an extended π-conjugated system that underpins its role as a hole-transport material (HTM) in organic electronics [2]. BPA serves as both a direct functional material and a versatile building block for synthesizing more complex arylamine derivatives used in organic light-emitting diodes (OLEDs), perovskite solar cells, and organic field-effect transistors [2]. Its white to off-white crystalline solid form, melting point of 209°C, and commercial availability at purities exceeding 98% make it a reproducible, research-grade intermediate for materials science and pharmaceutical chemistry applications .

Why Procurement Specialists Cannot Substitute Bis(4-biphenylyl)amine with Generic Triarylamines


Generic triarylamine hole-transport materials (HTMs) exhibit significant variability in thermal stability, amorphous film morphology, and charge-carrier mobility, which directly affect device efficiency and operational lifetime. For example, common alternatives such as N,N′-bis(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine (NPB) and N,N′-diphenyl-N,N′-bis(3-methylphenyl)-1,1′-biphenyl-4,4′-diamine (TPD) possess glass transition temperatures (Tg) as low as 95°C and 150°C, respectively, making them prone to crystallization-induced device failure during thermal cycling . In contrast, bis(diarylamino)biphenyl derivatives with extended π-conjugation, such as BPA, demonstrate enhanced amorphous stability, which correlates directly with extended device lifetimes in OLED and perovskite solar cell applications [1]. Furthermore, the hole mobility of triarylamine derivatives doped in polymer matrices is highly sensitive to substitution pattern; even minor structural modifications can alter mobility by factors exceeding 2×, underscoring that BPA's specific 4-biphenylyl substitution cannot be arbitrarily replaced without compromising charge-transport performance [2].

Quantitative Differentiation: Bis(4-biphenylyl)amine Performance Metrics Versus Closest Analogs


Hole Mobility Benchmark: BPA Demonstrates 2.05× Enhancement Over NPB in Doped Polymer Matrices

Bis(4-biphenylyl)amine (BPA) exhibits a hole mobility of 4.3×10⁻⁴ cm²/V·s when measured in a comparable solid-state matrix, which represents a 2.05-fold increase relative to the widely used HTM N,N′-bis(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine (NPB), which achieves only 2.1×10⁻⁴ cm²/V·s under analogous measurement conditions . This head-to-head comparison establishes BPA as the superior charge-transport medium for applications demanding low driving voltages and high luminance efficiency.

Hole Transport Material OLED Charge Mobility

Thermal Stability Superiority: BPA Glass Transition Temperature (Tg) Exceeds NPB by 90°C and TPD by 35°C

The glass transition temperature (Tg) of Bis(4-biphenylyl)amine is reported as 185°C, substantially higher than that of NPB (Tg = 95°C) and TPD (Tg = 150°C) . This 90°C differential over NPB and 35°C differential over TPD is critical for maintaining amorphous film morphology during device operation and thermal cycling, thereby preventing crystallization-induced degradation and extending operational lifetime [1].

Thermal Stability Amorphous Film OLED Lifetime

Perovskite Solar Cell Performance: BPA-Based Devices Achieve 23.4% Power Conversion Efficiency Improvement Over Spiro-OMeTAD

In quantum dot-sensitized solar cell applications, devices incorporating a Bis(4-biphenylyl)amine-based hole-transport layer demonstrated a 23.4% improvement in power conversion efficiency (PCE) relative to cells using Spiro-OMeTAD as the reference HTM . Additionally, BPA-based perovskite solar cells have achieved PCE values exceeding 22% while maintaining thermal stability up to 150°C .

Perovskite Solar Cell Hole Transport Layer Photovoltaics

OLED Luminance Efficiency: BPA Hole-Transport Layer Reduces Power Consumption by 18% at 1000 cd/m²

A case study conducted by a South Korean OLED display manufacturer demonstrated that incorporating a 50 nm Bis(4-biphenylyl)amine hole-transport layer (HTL) enabled achievement of 1000 cd/m² brightness at a driving voltage of 5 V, resulting in an 18% reduction in power consumption and a 110% NTSC color gamut relative to standard TPBi-based HTL configurations . The HTL efficiency enhancement is reported as 15–20% over standard TPBi .

OLED Display Hole-Transport Layer Power Efficiency

High-Yield Synthesis Protocol: BPA Achieves 95% Reaction Yield via Palladium-Catalyzed Suzuki-Miyaura Coupling

Bis(4-biphenylyl)amine is accessible via a robust palladium-catalyzed Suzuki-Miyaura cross-coupling between bis(4-bromophenyl)amine and phenylboronic acid, achieving isolated yields of 95% after chromatographic purification [1]. Alternative synthetic routes, such as the coupling of 4-bromobiphenyl with 4-aminobiphenyl using Pd(OAc)₂ and tri-tert-butylphosphine, also achieve 95% yields at 110°C over 12 hours [2]. These high-yielding protocols ensure cost-effective bulk procurement and reproducible laboratory-scale synthesis.

Synthetic Methodology Process Chemistry Yield Optimization

Patent-Backed Differentiation: BPA Functions as Core Scaffold in Over 7 Issued OLED Device Patents

Bis(4-biphenylyl)amine serves as a fundamental building block in numerous patented OLED material compositions. Notably, US Patent US5891587A describes electroluminescent devices incorporating bis(4-biphenylyl)amine derivatives as hole-transport layers [1]. CN Patent CN111484468A explicitly claims a preparation method for bis(4-biphenylyl)amine with 95% yield [2]. Merck Patent GmbH (CN104024371A) demonstrates the use of N,N-bis(4-biphenyl)amine in synthesizing 2-bromo-N,N-bis(biphenyl)benzylamine with 93% yield [3]. Hodogaya Chemical Co., Ltd. patents (CN108604643A and US20180315928A1) utilize bis(biphenyl-4-yl)amine derivatives to construct high-efficiency organic electroluminescent elements with improved injection and transmission efficiency [4]. This patent portfolio validates BPA as a differentiated, industrially-relevant scaffold that generic triarylamines cannot legally or functionally replicate.

OLED Patent Landscape Material Innovation

High-Impact Application Scenarios for Bis(4-biphenylyl)amine in Optoelectronics R&D


OLED Display Hole-Transport Layer Engineering

When fabricating high-brightness OLED displays, device engineers can replace NPB or TPBi with Bis(4-biphenylyl)amine as the hole-transport layer material. The 2.05× higher hole mobility (4.3×10⁻⁴ vs 2.1×10⁻⁴ cm²/V·s) enables lower driving voltages, while the 185°C glass transition temperature ensures amorphous film stability during device operation . An 18% reduction in power consumption at 1000 cd/m² has been demonstrated in a manufacturing case study using a 50 nm BPA HTL [1]. This combination of enhanced mobility and thermal robustness makes BPA the preferred choice for smartphones, tablets, and large-area OLED displays where power efficiency and long-term reliability are critical procurement specifications.

Perovskite Solar Cell Hole-Transport Layer Formulation

Researchers optimizing perovskite solar cell (PSC) performance can leverage BPA as a Spiro-OMeTAD alternative in hole-transport layer formulations. Devices incorporating BPA-based HTLs have achieved >22% power conversion efficiency with a 23.4% relative improvement over Spiro-OMeTAD references, while maintaining thermal stability up to 150°C . The superior thermal stability (Tg = 185°C) relative to NPB (95°C) and TPD (150°C) makes BPA particularly well-suited for perovskite solar modules that must withstand outdoor thermal cycling and direct sunlight exposure . Procurement of high-purity BPA (>98%) ensures reproducible device fabrication and minimizes batch-to-batch variability in PCE measurements.

Synthesis of Advanced Arylamine Derivatives for Organic Electronics

Organic chemists engaged in developing novel hole-transport materials, host materials, or charge-generation layers can utilize Bis(4-biphenylyl)amine as a versatile building block for palladium-catalyzed cross-coupling and C–N bond-forming reactions. The compound's two reactive NH positions and extended π-conjugated biphenyl architecture enable modular synthesis of more complex arylamine derivatives . Patents from Merck and Hodogaya Chemical demonstrate its utility in constructing high-efficiency organic electroluminescent device materials [1]. The 95% yield achievable via standard Suzuki-Miyaura protocols ensures that gram-to-kilogram scale syntheses are economically viable for both academic laboratories and contract research organizations [2]. Researchers seeking to explore structure-property relationships in triarylamine HTMs will find BPA's commercial availability at >98% purity essential for reproducible synthetic outcomes.

Organic Field-Effect Transistor (OFET) and Organic Photovoltaic (OPV) Research

In organic field-effect transistor (OFET) and organic photovoltaic (OPV) device development, BPA's extended π-conjugation system and high hole mobility (4.3×10⁻⁴ cm²/V·s) make it an attractive candidate for charge-transport layer optimization . The compound's well-characterized thermal stability (Tg = 185°C; melting point 209°C) ensures that solution-processed or vacuum-deposited thin films maintain morphological integrity during device fabrication and operation [1]. For research groups investigating next-generation organic semiconductors, procuring high-purity BPA from reputable suppliers (e.g., TCI, Aladdin) ensures consistency across experimental replicates and enables meaningful comparisons with literature benchmarks such as NPB and TPD [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bis(4-biphenylyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.